4-Tert-butyl-3'-chloro-4'-fluorobenzophenone
Description
4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is an organic compound with the molecular formula C17H16ClFO It is a member of the benzophenone family, characterized by the presence of a ketone functional group attached to two aromatic rings
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-15(19)14(18)10-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDGIMUCCZSNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175634 | |
| Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-25-8 | |
| Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3’-chloro-4’-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of 4-tert-butyl-3’-chloro-4’-fluorobenzhydrol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemical Synthesis
4-Tert-butyl-3'-chloro-4'-fluorobenzophenone is utilized in various chemical syntheses, particularly in the formation of other organic compounds. Its ability to stabilize reactive intermediates makes it a valuable reagent in synthetic pathways.
Case Study:
In a study focusing on Friedel-Crafts acylation reactions, this compound was employed as an acylating agent to synthesize derivatives with improved yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the synthesis process.
Therapeutic Research
This compound shows potential in biomedical applications due to its ability to stabilize free radicals and reduce reactive oxygen species production.
Experimental Findings:
Research indicates that this compound can be extracted using ethyl acetate and analyzed through gas chromatography-mass spectrometry (GC-MS). The results demonstrated its efficacy in stabilizing various therapeutic compounds, suggesting its role as an antioxidant agent.
Photochemical Studies
The compound is also significant in photochemistry, where it can be studied for its photophysical properties, such as absorption and emission spectra when exposed to UV light.
Experimental Method:
Photochemical experiments involve exposing the compound to different solvents under UV irradiation. The resulting data provide insights into its excited state lifetimes and quantum yields, which are critical for understanding its behavior in light-activated processes.
Material Science
In material science, this compound is used in the synthesis of polymers and other materials due to its ability to act as a photoinitiator or stabilizer.
Application Example:
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and UV resistance, making it suitable for applications in coatings and plastics.
Data Table: Summary of Applications
| Application Area | Methodology/Process | Key Findings/Results |
|---|---|---|
| Chemical Synthesis | Friedel-Crafts acylation | Improved yields in derivative synthesis |
| Therapeutic Research | Extraction with ethyl acetate; GC-MS analysis | Stabilizes free radicals; potential antioxidant properties |
| Photochemical Studies | UV exposure; spectral analysis | Insights into excited state lifetimes and quantum yields |
| Material Science | Polymer synthesis; incorporation as photoinitiator | Enhanced thermal stability and UV resistance |
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone group allows it to participate in hydrogen bonding and other interactions with target molecules. The chloro and fluoro substituents can influence its lipophilicity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-3’-chloro-5’-fluorobenzophenone
- 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone
- 4-Tert-butyl-3’-bromo-4’-fluorobenzophenone
Uniqueness
4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of tert-butyl, chloro, and fluoro groups provides a distinct profile that can be advantageous in various applications, particularly in the synthesis of specialized organic compounds and materials.
Biological Activity
4-Tert-butyl-3'-chloro-4'-fluorobenzophenone (CAS No. 951890-25-8) is a synthetic organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzophenone backbone with tert-butyl, chloro, and fluoro substituents. Its molecular weight is approximately 290.8 g/mol, and it possesses unique chemical properties due to the presence of these functional groups, which influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The ketone group facilitates hydrogen bonding, while the chloro and fluoro substituents can enhance lipophilicity and binding affinity to molecular targets.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as a ligand for various receptors, potentially influencing signal transduction pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. For instance, it has been investigated for its effects on cancer cell lines, where it demonstrated varying degrees of cytotoxicity depending on the concentration used .
Table 1: Summary of In Vitro Biological Activities
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Inhibition of cell proliferation |
| A549 (Lung) | 30 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to inhibit cell growth significantly at concentrations above 20 µM, suggesting potential as an anticancer agent .
- Enzyme Interaction : Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. Results indicated that it could modulate enzyme activity, which is critical for drug metabolism .
Toxicological Profile
While exploring its biological activities, the toxicological implications of this compound have also been assessed. Preliminary studies suggest that at high concentrations, it may exhibit mutagenic properties; however, further detailed studies are necessary to fully understand its safety profile .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a potential pharmacophore in drug development. Its ability to modulate biological pathways makes it a candidate for further research in therapeutic applications, particularly in oncology and metabolic disorders .
Q & A
Q. What are the standard synthetic routes for preparing 4-Tert-butyl-3'-chloro-4'-fluorobenzophenone?
The compound is typically synthesized via Friedel-Crafts acylation, where a tert-butyl-substituted acyl chloride reacts with a halogenated aromatic ring (e.g., 3-chloro-4-fluorobenzene) in the presence of a Lewis acid catalyst like AlCl₃. Post-reaction purification involves column chromatography with hexanes/ethyl acetate gradients and additives like triethylamine to suppress rotamer formation . Example protocol:
- React 2-chloro-4-fluorobenzaldehyde (0.5 mmol) with tert-butyl-substituted reagents under anhydrous conditions.
- Catalyst: AlCl₃ or ZrCl₄ (for sterically hindered substrates).
- Yield optimization: 61–88% achieved via controlled temperature (-78°C to 20°C) and reaction times (6–12 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
- FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and halogen (C-Cl, C-F) vibrations .
- NMR : ¹H NMR identifies tert-butyl protons as a singlet (~1.3 ppm), while ¹³C NMR resolves aromatic carbons and substituent effects .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅ClF₃O) .
- HPLC : Monitors purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reaction regioselectivity?
The bulky tert-butyl group directs electrophilic substitution to the para position of the aromatic ring due to steric hindrance. In halogenation or nitration, this leads to preferential formation of 3'-chloro-4'-fluoro derivatives. Computational modeling (DFT) or competitive reaction studies with/without tert-butyl can validate this effect .
Q. What strategies resolve contradictions in spectral data for rotameric forms?
Rotamers arise from restricted rotation around the benzophenone carbonyl bond. To mitigate this:
- Use low-temperature ¹H NMR (-40°C) to slow interconversion and resolve split signals.
- Add triethylamine (0.25% v/v) during chromatography to reduce on-column decomposition and simplify spectra .
- Compare experimental IR data with NIST reference spectra to confirm functional groups .
Q. How can catalytic systems be optimized for scalable synthesis?
- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃, ZrCl₄) for yield and selectivity. ZrCl₄ improves tolerance for electron-withdrawing halogens .
- Solvent Effects : Polar aprotic solvents (DCM, THF) enhance acylation rates vs. non-polar alternatives.
- Microwave-assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Methodological Challenges and Solutions
Q. What precautions are necessary for handling halogenated intermediates?
- PPE : Gloves, goggles, and fume hoods mandatory due to potential toxicity of chloro/fluoro byproducts .
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .
Q. How does the compound’s stability impact storage conditions?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis of the ketone group .
Research Applications
Q. What role does this compound play in medicinal chemistry?
It serves as a precursor for antipsychotic drugs (e.g., haloperidol analogs) via reductive amination or Suzuki coupling to introduce pharmacophores. The fluorinated aryl group enhances blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
